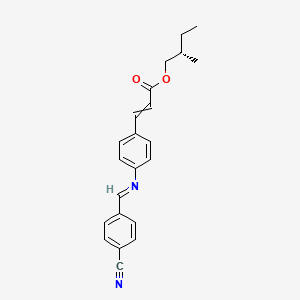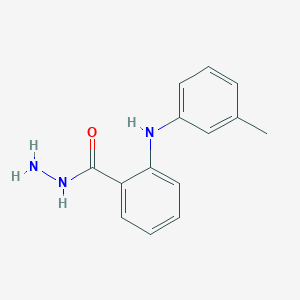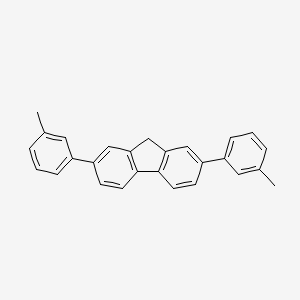
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The compound is characterized by the presence of a pyridine ring substituted with a diethylaminoethyl and an octylamino group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- typically involves multi-step organic reactions. One common method is the alkylation of pyridine with 2-diethylaminoethyl chloride, followed by the introduction of the octylamino group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.
化学反応の分析
Types of Reactions
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and reduced pyridine compounds. These products can have different physical and chemical properties, making them useful in various applications.
科学的研究の応用
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications includes studies on its activity as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl and octylamino groups can enhance the compound’s ability to bind to specific sites on proteins, influencing their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound, which is simpler in structure and lacks the additional amino groups.
2-Dimethylaminopyridine: A derivative with a dimethylamino group instead of the diethylaminoethyl and octylamino groups.
Pyridazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both diethylaminoethyl and octylamino groups enhances its solubility in organic solvents and its ability to interact with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
23846-00-6 |
|---|---|
分子式 |
C19H35N3 |
分子量 |
305.5 g/mol |
IUPAC名 |
N,N-diethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H35N3/c1-4-7-8-9-10-13-16-22(18-17-21(5-2)6-3)19-14-11-12-15-20-19/h11-12,14-15H,4-10,13,16-18H2,1-3H3 |
InChIキー |
MVTPMRASRXORIX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCN(CC)CC)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


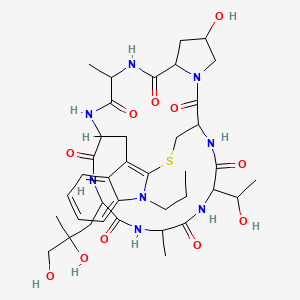
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
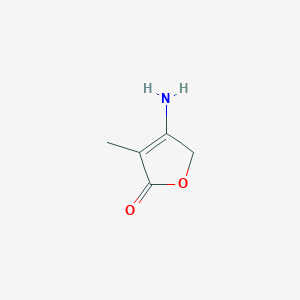


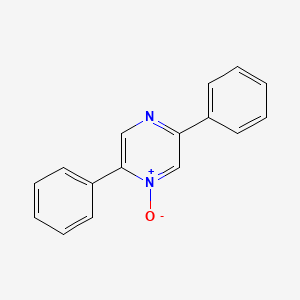
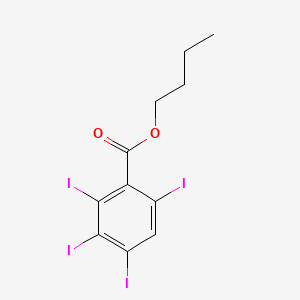
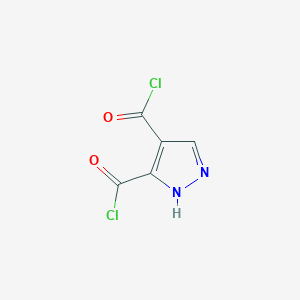

![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
